3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol

説明

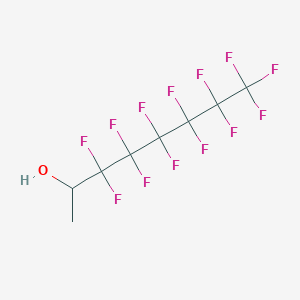

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol is a fluorinated alcohol compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. This compound is often used in various industrial and scientific applications due to its distinctive characteristics.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol typically involves the reaction of perfluorinated alkyl iodides with alcohols under specific conditions. One common method includes the use of perfluorooctyl iodide and a suitable alcohol in the presence of a base, such as potassium carbonate, to facilitate the substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes often utilize specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the operation. The final product is typically purified through distillation or other separation techniques to achieve the desired purity levels.

化学反応の分析

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into less oxidized forms, such as aldehydes or primary alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Aldehydes, primary alcohols.

Substitution: Various substituted fluorinated compounds.

科学的研究の応用

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.

Biology: Employed in studies involving fluorinated biomolecules and their interactions.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

作用機序

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol involves its interaction with various molecular targets. The fluorine atoms in the compound create a highly electronegative environment, which can influence the reactivity and binding affinity of the compound. This can lead to specific interactions with enzymes, receptors, or other biomolecules, affecting their function and activity.

類似化合物との比較

Similar Compounds

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 1H,1H,2H,2H-Perfluorooctyl methacrylate

- 2-(Perfluorohexyl)ethyl methacrylate

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol is unique due to its specific structure, which includes a hydroxyl group attached to a highly fluorinated carbon chain. This structure imparts unique properties such as high hydrophobicity, chemical stability, and specific reactivity patterns that are not commonly found in other fluorinated compounds .

生物活性

3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol is part of a broader class of compounds known as per- and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their persistence in the environment and potential adverse health effects. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.

- Chemical Formula : C13H1F13O

- Molecular Weight : 438.11 g/mol

- Structure : Characterized by a long carbon chain with multiple fluorine atoms substituting hydrogen atoms.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that can impact human health and the environment.

Toxicological Studies

- Acute Toxicity : Studies have shown that exposure to PFAS compounds can lead to acute toxicity in laboratory animals. For instance:

- Chronic Toxicity : Long-term exposure studies suggest potential carcinogenic effects:

- Developmental and Reproductive Toxicity : Evidence suggests PFAS can affect reproductive outcomes:

Study on Liver Toxicity

A robust study summary highlighted liver toxicity as a significant concern with fluorinated alcohols:

- Study Design : Male and female rats were administered varying doses of this compound.

- Findings : Histopathological examination revealed fatty liver changes and altered serum biochemistry indicative of liver stress .

Immunotoxicity Assessment

Recent assessments have indicated that PFAS compounds may compromise immune function:

- Research Findings : Exposure was linked to altered immune responses in animal models. This raises concerns about susceptibility to infections and autoimmune diseases .

Environmental Impact

The environmental persistence of this compound is significant due to its resistance to degradation:

- Bioaccumulation Potential : Studies suggest that these compounds can bioaccumulate in aquatic organisms leading to trophic transfer within ecosystems .

Data Table: Summary of Biological Effects

特性

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13O/c1-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2,22H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSSZDTUULNWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F13O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895356 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64773-44-0 | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。